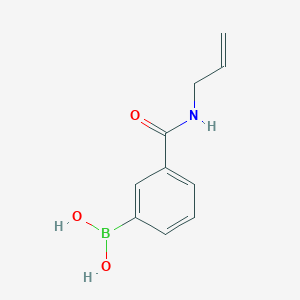

3-Allylaminocarbonylphenylboronic acid

Übersicht

Beschreibung

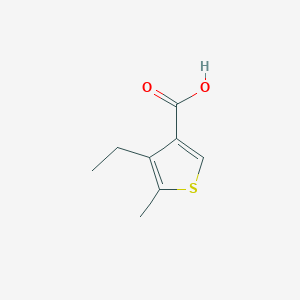

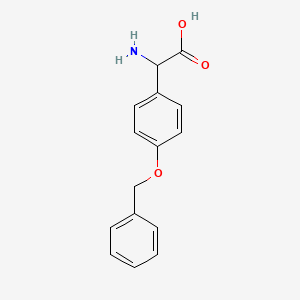

3-Allylaminocarbonylphenylboronic acid is a specialty product used in proteomics research . It has a molecular formula of C10H12BNO3 and a molecular weight of 205.0 .

Synthesis Analysis

The synthesis of boronic acid derivatives, such as 3-Allylaminocarbonylphenylboronic acid, has been discussed in various studies . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2 H )-carboxylate to provide 3-substituted tetrahydropyridines .

Molecular Structure Analysis

The molecular structure of 3-Allylaminocarbonylphenylboronic acid is defined by its molecular formula, C10H12BNO3 . More detailed structural information, including 2D and 3D structures, can be found in databases like PubChem .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Allylaminocarbonylphenylboronic acid include a molecular weight of 205.0 and a molecular formula of C10H12BNO3 . More detailed properties can be found in databases like PubChem .

Wissenschaftliche Forschungsanwendungen

-

Field: Materials Science

- Application Summary : Phenylboronic acid-functionalized polymers have been synthesized for the enrichment of cis-diol containing molecules .

- Methods of Application : The polymers were synthesized in DMSO by a one-pot polymerization approach using N,N’-methylbisacrylamide (MBAA) as the crosslinker .

- Results : The polymers showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

-

Field: Organic Chemistry

- Application Summary : Borinic acids and their chelate derivatives, a subclass of organoborane compounds which include phenylboronic acids, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

-

Field: Biochemical Tools

- Application Summary : Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

-

Field: Analytical Methods

-

Field: Controlled Release of Insulin

-

Field: Sensing Applications

- Application Summary : Boronic acids are increasingly utilised in diverse areas of research, including their utility in various sensing applications .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

-

Field: Quantum Dots

- Application Summary : 3-Aminophenylboronic acid functionalised graphene quantum dots have been used for the selective detection of D-glucose in rat striatum .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

-

Field: Electrophoresis

-

Field: Cell Labelling

-

Field: Separation Technologies

-

Field: Therapeutics

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGMVTUXWBLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393130 | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allylaminocarbonylphenylboronic acid | |

CAS RN |

850567-29-2 | |

| Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)